

(2R,3S)-2,3-dihydroxybutyric acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: (2R,3S)-2,3-dihydroxybutyric acid

Cat. No.: B035342

Get Quote

An In-depth Technical Guide to (2R,3S)-2,3-dihydroxybutyric Acid

Introduction

(2R,3S)-2,3-dihydroxybutyric acid, also known as 4-deoxythreonic acid, is a sugar acid and secondary metabolite.[1][2] Its molecular formula is C4H8O4, with a molar mass of approximately 120.10 g/mol .[1] While it is an enantiomer of the naturally occurring (2S,3R)-2,3-dihydroxybutanoic acid found in humans, the (2R,3S) stereoisomer has garnered significant attention in recent research, particularly in the field of oncology. This document provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental protocols related to (2R,3S)-2,3-dihydroxybutyric acid.

Chemical Structure and Stereoisomerism

(2R,3S)-2,3-dihydroxybutyric acid is a four-carbon carboxylic acid featuring two hydroxyl groups at the C2 and C3 positions. The stereochemical descriptors (2R, 3S) define the specific spatial arrangement of these hydroxyl groups. The structure is characterized by a chiral nature, arising from the two stereocenters.

Canonical SMILES: C--INVALID-LINK----INVALID-LINK--C(O)=O[3]

The stereoisomerism is a critical aspect of its biological activity and differentiation from other forms, such as (2S,3R)-2,3-dihydroxybutanoic acid, which is a normal constituent in human urine.



Physicochemical Properties

The following table summarizes the key physicochemical properties of (2R,3S)-2,3-dihydroxybutyric acid and its related stereoisomers.

Property	Value	Reference
Molecular Formula	C4H8O4	[1][3]
Molecular Weight	120.10 g/mol (anhydrous free acid basis)	
CAS Number	5057-93-2	[3]
pKa (Predicted)	3.60 ± 0.16	[3]
Optical Activity	[α]/D 27±3°, c = 0.5 in 0.1 M NaOH	
XLogP3	-1.1	[4]
Hydrogen Bond Donor Count	3	[3][4]
Hydrogen Bond Acceptor Count	4	[3][4]
Rotatable Bond Count	2	[3][4]
Topological Polar Surface Area	77.8 Ų	[3]
Complexity	90	[3][4]

Biological Significance and Metabolic Pathways

Recent studies have identified **(2R,3S)-2,3-dihydroxybutyric acid** as a significant metabolite in certain cancers, particularly in Acute Myeloid Leukemia (AML) with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[5]

Role as an Oncometabolite Biomarker

In AML, mutated IDH1 and IDH2 enzymes gain a neomorphic function, reducing α -ketoglutarate (2-oxoglutarate) to the oncometabolite (2R)-hydroxyglutarate (2R-HG).[5]



Research has shown that these same mutant enzymes also catalyze the reduction of (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from threonine, to **(2R,3S)-2,3-dihydroxybutyric acid** (2,3-DHBA).[5][6]

Plasma metabolomics studies on AML patients revealed that levels of 2,3-DHBA were significantly elevated in individuals with IDH1 or IDH2 mutations compared to those with wild-type enzymes.[5] Furthermore, 2,3-DHBA demonstrated superior performance as a biomarker for detecting these mutations. Receiver Operating Characteristic (ROC) analysis showed that at 80% specificity, plasma 2,3-DHBA had a sensitivity of 87.3%, compared to 63.8% for 2R-HG. [5][6] This suggests that 2,3-DHBA may be a more reliable indicator of IDH mutation status in AML.[1][5]

The biological functions of 2,3-DHBA and its potential role in modifying the epigenetic landscape of AML are currently under investigation.[5] Some research also suggests that 2,3-dihydroxybutanoic acid possesses anticancer properties, showing lethal effects on Ehrlich ascites tumor cells both in vitro and in vivo.[7][8]

Caption: Metabolic production of **(2R,3S)-2,3-dihydroxybutyric acid** and 2R-HG by mutant IDH enzymes.

Experimental Protocols Synthesis Methods

One method for the synthesis of 2,3-dihydroxybutanoic acid involves the hydrolysis of epoxides.[1] This can be achieved by first subjecting crotonic acid to epoxidation, followed by hydrolysis of the resulting epoxide. Under acidic conditions (pH ~2.9), this process can yield 2,3-dihydroxybutanoic acid.[1]

A patented method describes the synthesis of a derivative, (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, starting from (2R, 3S)-2-benzoyl aminomethyl-3-hydroxybutyrate ester, highlighting the use of these structures as chiral building blocks in complex organic synthesis.

[9]

Metabolite Detection and Quantification: GC-MS



Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the detection and quantification of **(2R,3S)-2,3-dihydroxybutyric acid** in biological samples like plasma.[5]

General Workflow:

- Sample Preparation:
 - Collect plasma samples from patients.
 - Perform protein precipitation to remove larger molecules.
 - Extract metabolites using a suitable solvent system.
- Derivatization:
 - The extracted metabolites are chemically modified (derivatized) to increase their volatility and thermal stability, making them amenable to GC analysis. This is often a multi-step process.
- GC-MS Analysis:
 - The derivatized sample is injected into the gas chromatograph.
 - Compounds are separated based on their boiling points and interaction with the GC column.
 - As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
 - The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

Data Analysis:

 The retention time and mass spectrum of the analyte are compared to those of a known standard for identification.



- Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
- Statistical analyses, such as ROC curve analysis, are then used to evaluate the metabolite's performance as a biomarker.[5][6]

Caption: Workflow for metabolomic analysis to identify biomarkers like 2,3-DHBA.

Conclusion

(2R,3S)-2,3-dihydroxybutyric acid has emerged from being a relatively obscure secondary metabolite to a potentially crucial biomarker in the diagnosis and understanding of IDH-mutant cancers. Its strong correlation with mutant IDH1/2 status, even surpassing that of the well-established oncometabolite 2R-HG, positions it as a significant area for future research.[5] Further investigation into its precise biological activities and its role in cellular signaling and epigenetic regulation is essential to fully comprehend its function in disease pathogenesis and to explore its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy 2,3-Dihydroxybutanoic acid | 3413-97-6 [smolecule.com]
- 2. Human Metabolome Database: Showing metabocard for 2,3-Dihydroxybutanoic acid (HMDB0245394) [hmdb.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. (2R,3R)-2,3-dihydroxybutanoic acid | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroxybutanoic acid TargetMol [targetmol.com]



- 8. medchemexpress.com [medchemexpress.com]
- 9. CN1940080B Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester Google Patents [patents.google.com]
- To cite this document: BenchChem. [(2R,3S)-2,3-dihydroxybutyric acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035342#2r-3s-2-3-dihydroxybutyric-acid-chemicalstructure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com